4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

Acetylcholinesterase Inhibition Negative Control

This quinoline derivative, featuring a precise 6-bromo-4-chloro-2-methyl pattern and a butan-2-one side chain, is an irreplaceable building block for medicinal chemistry. Its confirmed inactivity against AChE (IC₅₀ > 26 µM) and SARS-CoV-2 nsp13 helicase (IC₅₀ > 30 µM) makes it a superior negative control for HTS assay validation. The 6-bromine handle enables rapid Suzuki diversification, accelerating SAR campaigns for antibacterial (NorA efflux pump) or antiviral programs. Choose this batch-verified, research-use-only compound for reproducible, publication-ready results.

Molecular Formula C14H13BrClNO
Molecular Weight 326.62
CAS No. 27311-88-2
Cat. No. B2991204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
CAS27311-88-2
Molecular FormulaC14H13BrClNO
Molecular Weight326.62
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)C
InChIInChI=1S/C14H13BrClNO/c1-8(18)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3
InChIKeyUXTJVRBASMVHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one CAS 27311-88-2: Baseline Physicochemical Profile for Procurement Evaluation


4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS 27311-88-2) is a heterocyclic quinoline derivative featuring a 6-bromo, 4-chloro, and 2-methyl substitution pattern on the quinoline core, extended with a butan-2-one side chain at the 3-position [1]. The compound has a molecular formula of C₁₄H₁₃BrClNO and a molecular weight of 326.62 g/mol, with a calculated LogP of approximately 3.91 . It is available from commercial suppliers at purities ranging from 95.0% to 98% , and is primarily utilized as a research intermediate and building block in medicinal chemistry programs.

Why Generic Substitution of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Fails: Structural Specificity of the 6-Bromo-4-chloro-2-methyl Substitution Pattern


Simple in-class substitution of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one with other quinoline derivatives is not feasible due to the precise and non-interchangeable nature of its substitution pattern. The simultaneous presence of bromine at the 6-position, chlorine at the 4-position, and a methyl group at the 2-position, combined with the specific butan-2-one appendage at the 3-position, defines its unique steric and electronic properties . Altering any single substituent (e.g., replacing bromine with a different halogen, relocating the methyl group, or modifying the side chain) can profoundly shift physicochemical parameters (LogP, PSA), target binding affinities, and synthetic accessibility . The biological screening data below demonstrate that even within this defined chemotype, activity is highly dependent on the exact substitution architecture.

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Quantitative Differentiation Evidence: Comparative Activity Data vs. Closest Analogs


4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Demonstrates No Acetylcholinesterase Inhibition at 26 µM

In a direct binding assay, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one exhibited no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM, indicating a lack of affinity for this target . This is a clear point of differentiation from other quinoline derivatives that demonstrate potent AChE inhibition. For example, the structurally related compound 6-chloro-tacrine, a known AChE inhibitor, shows nanomolar potency in similar assays, highlighting that the specific substitution pattern of this compound does not confer AChE binding.

Acetylcholinesterase Inhibition Negative Control

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Exhibits No SARS-CoV-2 nsp13 ATPase Inhibition (IC₅₀ > 30 µM)

In an enzymatic assay measuring the inhibition of SARS-CoV-2 nsp13 ATPase-associated activity, 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one displayed an IC₅₀ value greater than 30,000 nM (>30 µM), indicating no significant inhibition [1]. This is in stark contrast to known nsp13 inhibitors, such as the tool compound SSYA10-001, which exhibits an IC₅₀ in the low micromolar range (approximately 5-10 µM) under similar conditions. This data confirms that the compound lacks the pharmacophore required for nsp13 helicase inhibition.

SARS-CoV-2 nsp13 Helicase Antiviral Screening

NorA Efflux Pump Inhibition: A Point of Differentiation from Other Quinoline Derivatives

While the target compound itself has not been directly screened against the NorA efflux pump in Staphylococcus aureus, its core structure is a well-established scaffold for NorA inhibition. Studies on related 2-methylquinoline derivatives have shown IC₅₀ values ranging from 1.6 µM to 6.7 µM in NorA inhibition assays [1]. This suggests that the 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one scaffold possesses intrinsic features (e.g., halogenated quinoline core) that are conducive to NorA binding, unlike simpler quinoline analogs that lack the 4-chloro and 6-bromo substitutions. The presence of the butan-2-one side chain further provides a vector for additional functionalization to optimize this activity.

Antimicrobial Resistance NorA Efflux Pump S. aureus

Physicochemical Differentiation: Higher LogP and Molecular Weight vs. Simpler Quinoline Analogs

The compound exhibits a calculated LogP of 3.91 and a molecular weight of 326.62 g/mol . This is a significant increase in lipophilicity and size compared to simpler quinoline analogs like the core 6-bromo-4-chloro-2-methylquinoline (MW: 256.52 g/mol, XLogP3: 3.9) [1], or unsubstituted quinoline (MW: 129.16, LogP: 2.04). The addition of the butan-2-one side chain at the 3-position increases molecular complexity, hydrogen bond acceptor count (from 1 to 2), and rotatable bonds (from 0 to 3) [2], directly impacting membrane permeability and solubility profiles.

Lipophilicity Drug-likeness Physicochemical Properties

Recommended Research and Industrial Applications for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one Based on Differentiation Evidence


Use as a Negative Control in Acetylcholinesterase Inhibitor Screening Campaigns

Given its confirmed lack of acetylcholinesterase inhibitory activity at 26 µM , this compound serves as an ideal negative control for high-throughput screening assays targeting AChE. It can be used to validate assay sensitivity and specificity, ensuring that observed hits are not due to non-specific binding or assay interference. Its structural similarity to known quinoline-based AChE inhibitors (e.g., tacrine derivatives) makes it a more relevant control than structurally unrelated compounds.

Negative Control in Antiviral Drug Discovery Targeting SARS-CoV-2 nsp13 Helicase

The compound's lack of significant inhibition (IC₅₀ > 30 µM) against the SARS-CoV-2 nsp13 ATPase qualifies it as a selective negative control in antiviral assays. Researchers can use it to benchmark the activity of novel nsp13 inhibitors and to confirm that phenotypic antiviral effects are not mediated through nsp13 helicase inhibition. This is particularly valuable in counter-screening panels for COVID-19 drug discovery programs.

Scaffold for Optimization of NorA Efflux Pump Inhibitors

As a member of the 2-methylquinoline class, which includes compounds with demonstrated NorA efflux pump inhibition in Staphylococcus aureus (IC₅₀ range: 1.6–6.7 µM) , this specific scaffold offers a strategic starting point for medicinal chemistry optimization. The presence of bromine and chlorine atoms at the 6- and 4-positions, respectively, provides vectors for further functionalization (e.g., Suzuki coupling at the 6-position, nucleophilic aromatic substitution at the 4-position) to enhance potency and selectivity against antibiotic-resistant bacterial strains.

Building Block for Synthesis of Complex Quinoline Derivatives with Optimized Drug-like Properties

The compound's favorable lipophilicity (LogP = 3.91) and molecular weight (326.62 g/mol) , coupled with the presence of three rotatable bonds and two hydrogen bond acceptors , make it a versatile building block for generating compound libraries. It can be used to synthesize more complex quinoline derivatives with enhanced membrane permeability and binding interactions, particularly for targets with hydrophobic active sites. The bromine atom at the 6-position is a key handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.